1H-Indazol-1-amine
Overview
Description
1H-Indazol-1-amine is a heterocyclic compound . It is an important part of many natural products and marketed drugs . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment .
Synthesis Analysis
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H-indazole includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include N–N bond formation employing oxygen as the terminal oxidant . A new practical synthesis of 1H-indazole is presented .
Scientific Research Applications
Synthesis and Catalysis
Rhodium/Copper Catalysis : The efficient synthesis of 1H-indazoles has been achieved using nitrosobenzenes as aminating agents via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling. This method is notable for its redox-neutral conditions, high efficiency, and functional group tolerance, highlighting its utility in organic synthesis (Wang & Li, 2016).
Copper-Catalyzed One-Pot Synthesis : A one-pot, three-component synthesis involving copper catalysis has been developed for 2H-indazoles, demonstrating a broad substrate scope and high functional group tolerance. This method emphasizes the role of copper in C-N and N-N bond formations, offering a streamlined approach to indazole synthesis (Rajesh Kumar et al., 2011).
Cobalt/Copper-Catalyzed C-H Activation : The cooperative catalysis by cobalt and copper for C-H activation of imidate esters, coupled with oxidative coupling with anthranils, facilitates an efficient synthesis of 1H-indazoles. This method leverages anthranil as both aminating reagent and organic oxidant, underscoring the potential for catalytic innovation in indazole synthesis (Li et al., 2016).
Materials Science
Corrosion Inhibition of Copper : Novel alkyl-chain indazole derivatives have been synthesized and evaluated as corrosion inhibitors for copper. These studies have shown significant potential in developing protective coatings, with the double alkyl-chain indazole derivatives exhibiting superior performance. This application is critical in materials science, especially in extending the lifespan and performance of copper-based materials (Qiang et al., 2018).
Medicinal Chemistry
Antitumor Activity : Indazole derivatives have been investigated for their antitumor activities. For instance, a specific indazole derivative was synthesized and evaluated for its structural properties and efficacy against cancer cell lines, indicating the potential for developing new therapeutic agents based on the indazole core structure (Lu et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 1H-Indazol-1-amine are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound interacts with its targets, the tyrosine kinases, by binding effectively with the hinge region of these enzymes . This interaction inhibits the enzymatic activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they are involved in .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects various biochemical pathways. For instance, it has been demonstrated that this compound can affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Pharmacokinetics
The compound’s ability to bind effectively with the hinge region of tyrosine kinases suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and the induction of apoptosis . For example, one derivative of this compound exhibited a potent anti-proliferative activity against the K562 cell line .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity of Hep-G2 . This indicates that the chemical environment of this compound can impact its biological activity.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1H-Indazol-1-amine plays a crucial role in biochemical reactions. It has been demonstrated that the this compound structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase . This interaction with enzymes and proteins significantly influences the biochemical reactions within the cell .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It has been found that 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition and modest anti-proliferative activity . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. As mentioned earlier, this compound acts as an effective hinge-binding fragment, binding effectively with the hinge region of tyrosine kinase . This binding interaction with biomolecules leads to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits good enzymatic inhibition and modest anti-proliferative activity
Metabolic Pathways
It is known to interact with enzymes such as tyrosine kinase
Properties
IUPAC Name |
indazol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-10-7-4-2-1-3-6(7)5-9-10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUUZXDACSQYMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472031 | |
Record name | 1H-Indazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33334-08-6 | |
Record name | 1H-Indazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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